Boc-phe-ser-arg-mca acts as a substrate for serine proteases, a class of enzymes crucial for various biological functions like protein processing, blood clotting, and immune response. The molecule is designed such that the cleavage by a serine protease releases a fluorescent group, 7-amino-4-methylcoumarin (AMC). This fluorescence can be easily measured using a standard plate reader, allowing researchers to quantify the activity of serine proteases in different biological samples or test the efficacy of potential drugs targeting these enzymes [, ].
Boc-phe-ser-arg-mca has also been shown to exhibit inhibitory effects on specific ion channels and nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in neuronal signaling. Studies suggest the molecule can block the activity of certain nAChR subtypes, potentially impacting their role in learning, memory, and addiction []. However, further research is needed to fully understand the specific mechanisms of its inhibitory effects on these receptors.
Boc-Phe-Ser-Arg-MCA is a synthetic peptide substrate widely used in biochemical research, particularly for studying proteolytic enzymes. The compound consists of several amino acids: Boc (tert-butyloxycarbonyl) protects the amino group of phenylalanine, while Ser (serine) and Arg (arginine) contribute to the peptide's structure. The MCA (4-methylcoumaryl-7-amide) moiety serves as a fluorescent reporter, allowing for sensitive detection of enzymatic activity. This compound is particularly relevant in studies involving serine proteases, such as trypsin and tryptase, due to its specific cleavage sites.
This compound exhibits significant biological activity as a substrate for various proteases. It has been demonstrated that Boc-Phe-Ser-Arg-MCA is hydrolyzed by serine proteases present in human skin, playing a role in desquamation processes . Additionally, it serves as a model substrate for studying the catalytic mechanisms of tryptase and other similar enzymes, highlighting its importance in understanding proteolytic pathways in biological systems .
The synthesis of Boc-Phe-Ser-Arg-MCA typically involves solid-phase peptide synthesis techniques. The process includes:
Boc-Phe-Ser-Arg-MCA has several applications in biochemical research:
Interaction studies involving Boc-Phe-Ser-Arg-MCA focus on its binding and cleavage by various proteases. Research indicates that this compound effectively interacts with trypsin-like serine proteases, which can be inhibited by specific protease inhibitors such as diisopropyl fluorophosphate and aprotinin . These studies help elucidate the specificity and kinetics of enzyme-substrate interactions.
Boc-Phe-Ser-Arg-MCA shares structural similarities with several other peptide substrates used in enzymatic studies. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Boc-Gln-Ala-Arg-MCA | Similar backbone | Different amino acid composition; used for different proteases |
| Z-Gly-Gly-Arg-AMC | Glycine-rich substrate | More flexible structure; used for thrombin assays |
| H-D-Val-Leu-Lys-AMC | Valine and leucine residues | Targets plasmin; distinct cleavage specificity |
Boc-Phe-Ser-Arg-MCA is particularly unique due to its specific cleavage by trypsin-like enzymes, making it an essential tool for studying these proteases' mechanisms and activities .
The development of synthetic peptide substrates revolutionized protease research by enabling precise characterization of enzymatic activity. Early work in the 19th century identified proteases like pepsin and trypsin, but mechanistic studies were limited by natural substrate complexity. The introduction of chromogenic (e.g., p-nitroanilide, pNA) and fluorogenic groups (e.g., 7-amino-4-methylcoumarin, AMC) in the mid-20th century allowed real-time quantification of protease activity through spectrophotometric or fluorometric detection. Boc-Phe-Ser-Arg-MCA emerged in the late 20th century as part of this innovation, combining synthetic peptide chemistry with the sensitivity of methylcoumaryl-7-amide (MCA) fluorescence.
Boc-Phe-Ser-Arg-MCA is a tripeptide derivative with the following structure:
Molecular formula: C₃₃H₄₃N₇O₈
Molecular weight: 665.74 g/mol.
Fluorogenic substrates like Boc-Phe-Ser-Arg-MCA enable ultrasensitive detection of protease activity. The MCA group exhibits minimal fluorescence when conjugated to peptides but emits strongly upon cleavage, allowing kinetic measurements at nanomolar enzyme concentrations. Compared to chromogenic analogs (e.g., pNA), MCA offers 3–10× higher sensitivity due to lower background signals.
| Reporter | Quantum Yield | Detection Limit | Protease Compatibility |
|---|---|---|---|
| MCA | 0.8 | 0.1–1 nM | Serine/cysteine proteases |
| ACC* | 0.9 | 0.01–0.1 nM | Broad-spectrum |
*7-Amino-4-carbamoylmethylcoumarin
Tertiary-butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide represents a synthetic fluorogenic peptide substrate with a precisely defined molecular architecture [1]. The compound exhibits the molecular formula C₃₃H₄₃N₇O₈ for the base structure, with a molecular weight of 665.74 grams per mole [2]. When isolated as an acetate salt, the molecular formula expands to C₃₅H₄₇N₇O₁₀ with a corresponding molecular weight of 725.8 grams per mole [1].
The International Union of Pure and Applied Chemistry designation for this compound is tertiary-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate [1]. This nomenclature reflects the stereochemical configuration and complete structural framework of the molecule. The Chemical Abstracts Service registry number 73554-90-2 provides unique identification for this compound [2] [3].
Table 1: Molecular Composition and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₄₃N₇O₈ (base compound) | [1] [2] [3] |
| Molecular Weight (g/mol) | 665.74 (base), 725.8 (acetate salt) | [1] [2] [3] |
| Chemical Abstracts Service Number | 73554-90-2 | [2] [3] |
| Exact Mass (Da) | 665.315 (base compound) | [2] |
| Monoisotopic Mass (Da) | 725.33844072 (acetate salt) | [1] |
| Hydrogen Bond Donors | 8 (acetate salt) | [1] |
| Hydrogen Bond Acceptors | 11 (acetate salt) | [1] |
| Rotatable Bonds | 16 (acetate salt) | [1] |
| Topological Polar Surface Area (Ų) | 274 | [1] |
| Heavy Atom Count | 52 (acetate salt) | [1] |
| Defined Atom Stereocenter Count | 3 | [1] |
The molecular architecture encompasses distinct structural domains that contribute to its functional properties [4]. The peptide backbone contains three amino acid residues arranged in the sequence phenylalanine-serine-arginine, each maintaining specific stereochemical configurations essential for biological recognition [4]. The compound exhibits significant molecular complexity with 16 rotatable bonds, indicating considerable conformational flexibility in solution [1].
Table 2: Structural Component Analysis
| Component | Function | Chemical Formula |
|---|---|---|
| Tertiary-Butyloxycarbonyl Group | Amino-protecting group, acid-labile | C₅H₉O₂ (when attached) |
| Phenylalanine Residue | Hydrophobic aromatic amino acid | C₉H₁₁NO |
| Serine Residue | Polar amino acid with hydroxyl group | C₃H₇NO₂ |
| Arginine Residue | Basic amino acid with guanidinium group | C₆H₁₄N₄O |
| 4-Methylcoumarin-7-Amide | Fluorogenic reporter group | C₁₀H₉NO₂ |
The tertiary-butyloxycarbonyl protecting group functions as an acid-labile amino protection system that exhibits exceptional stability under basic and neutral conditions [5]. This protecting group demonstrates resistance to nucleophilic attack and remains inert during various chemical transformations, making it particularly valuable in peptide synthesis applications [6]. The tertiary-butyloxycarbonyl group attaches to the amino terminus through a carbamate linkage, effectively blocking unwanted reactions at this site [7].
The mechanism of tertiary-butyloxycarbonyl protection involves nucleophilic acyl substitution where the amino group attacks di-tertiary-butyl dicarbonate, resulting in the formation of the protected amino acid and liberation of carbon dioxide [7] [8]. This reaction proceeds efficiently under mild conditions, typically requiring only a base such as triethylamine and proceeding at room temperature [9]. The protecting group demonstrates remarkable stability across a wide range of reaction conditions, including basic hydrolysis and catalytic reduction environments [5].
Deprotection of the tertiary-butyloxycarbonyl group occurs through acid-catalyzed mechanisms, most commonly using trifluoroacetic acid in dichloromethane [6] [8]. The process initiates with protonation of the carbonyl oxygen, followed by cleavage of the tertiary-butyl group to form a stable tertiary-butyl cation [8]. This cation subsequently undergoes elimination reactions, while the remaining carbamic acid intermediate spontaneously decarboxylates to regenerate the free amino group [8]. The reaction produces carbon dioxide gas as a byproduct, serving as a convenient indicator of deprotection progress [7].
The tertiary-butyloxycarbonyl protecting group exhibits superior performance compared to less substituted alkoxycarbonyl derivatives due to the enhanced stability of the tertiary-butyl cation formed during deprotection [8]. This stability enables selective removal under controlled acidic conditions without affecting other protecting groups or sensitive functionalities within the molecule [6]. The protecting group maintains compatibility with solid-phase peptide synthesis methodologies, although it requires more stringent deprotection conditions compared to base-labile alternatives [10] [11].
4-Methylcoumarin-7-amide serves as a highly sensitive fluorogenic reporter group that enables quantitative detection of enzymatic activity through fluorescence measurements [12] [13]. The coumarin chromophore exhibits characteristic excitation maximum at 341-344 nanometers and emission maximum at 440-441 nanometers, providing a substantial Stokes shift of approximately 96-100 nanometers [12] [14]. This spectral separation minimizes interference from excitation light and enhances detection sensitivity in fluorimetric assays [14] [15].
The fluorescence properties of 4-methylcoumarin-7-amide derive from its extended π-electron system and amino substituent at the 7-position [13] [16]. The amino group acts as an electron-donating substituent that significantly enhances the fluorescence quantum yield compared to unsubstituted coumarin derivatives [13] [17]. Research demonstrates that 7-amino-4-methylcoumarin exhibits quantum yields ranging from 0.32 to 0.74 depending on pH conditions and solvent environment [15] [18].
Table 3: Fluorescence Detection Properties
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (nm) | 341-344 | [12] [14] [15] |
| Emission Maximum (nm) | 440-441 | [12] [14] [15] |
| Fluorescence Detection Method | Fluorimetric detection upon enzymatic cleavage | [19] [20] [21] |
| Excitation/Emission for Assays (nm) | 370/460 or 380/460 | [19] [22] |
| Detection Sensitivity | High sensitivity for enzyme activity measurements | [19] [21] [23] |
| Quantum Yield Range | 0.32-0.74 (pH dependent) | [15] [18] [17] |
| Fluorescence Lifetime Range | Nanosecond range | [15] [16] |
| Stokes Shift | 96-100 nanometers | [14] [15] |
The mechanism of fluorescence generation involves enzymatic cleavage of the amide bond connecting the coumarin moiety to the peptide substrate [19] [23]. Upon hydrolysis, the liberated 7-amino-4-methylcoumarin exhibits dramatically enhanced fluorescence compared to the intact peptide substrate [19] [20]. This fluorescence enhancement results from relief of quenching effects imposed by the peptide backbone and restoration of optimal electronic conjugation within the coumarin system [13] [23].
Fluorescence lifetime measurements reveal that 7-amino-4-methylcoumarin exhibits complex decay kinetics with nanosecond-range lifetimes [15] [16]. The photophysical properties demonstrate sensitivity to environmental factors including pH, solvent polarity, and hydrogen bonding interactions [15] [18]. These characteristics enable the development of highly sensitive enzyme assays capable of detecting picomolar concentrations of enzymatic activity [19] [21].
The coumarin fluorophore exhibits excellent photostability compared to alternative fluorogenic groups, maintaining consistent emission properties under typical assay conditions [16] [24]. The quantum yield increases with expansion of the π-electron system, and methoxy substitution at the 7-position further enhances fluorescence efficiency [24]. These properties establish 4-methylcoumarin-7-amide as an optimal reporter group for continuous enzyme monitoring and high-throughput screening applications [13] [23].
The solubility profile of tertiary-butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide reflects its amphiphilic nature, combining hydrophobic aromatic regions with polar amino acid residues [21] [25]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with stock solutions readily prepared at concentrations up to 10 millimolar [26] [27]. This high solubility in dimethyl sulfoxide facilitates convenient storage and handling for experimental applications [27] [25].
Water solubility remains limited due to the hydrophobic contributions of the tertiary-butyloxycarbonyl group, phenylalanine residue, and coumarin moiety [21] [25]. Optimal assay conditions typically employ 1-2% dimethyl sulfoxide concentrations to maintain substrate solubility while minimizing potential cytotoxic effects in biological systems [21]. Higher dimethyl sulfoxide concentrations can interfere with enzyme activity measurements and may produce competitive inhibition effects with certain proteases [21].
Table 4: Solubility and Stability Characteristics
| Property | Value | Reference |
|---|---|---|
| Solubility in Dimethyl Sulfoxide | 10 millimolar (stock solutions) | [26] [27] [25] |
| Solubility in Water | Limited water solubility | [21] [25] |
| Optimal Dimethyl Sulfoxide Concentration in Assays | 1-2% for assays | [21] |
| Storage Temperature | -20°C | [28] [26] [29] |
| pH Stability Range | Stable under mild acidic to neutral conditions | [20] [30] [31] |
| Thermal Stability | Stable at 37°C, degradation above 50°C | [31] |
| Light Sensitivity | Light sensitive | [25] |
| Storage Conditions | Dark, dry, sealed conditions | [25] [29] |
Thermal stability studies indicate that the compound remains stable at physiological temperatures of 37°C for extended periods [31]. However, elevated temperatures above 50°C result in progressive degradation, with significant activity loss observed during prolonged incubation at 55°C [31]. The thermal degradation primarily affects the peptide bonds and may involve racemization of amino acid residues under extreme conditions [30] [31].
Chemical stability demonstrates pH-dependent characteristics, with optimal stability observed under mild acidic to neutral conditions [20] [30]. The tertiary-butyloxycarbonyl protecting group remains intact under basic conditions but undergoes acid-catalyzed hydrolysis when exposed to strong acids [6] [8]. The coumarin fluorophore exhibits remarkable stability across a broad pH range, maintaining consistent fluorescence properties under typical assay conditions [15] [20].
Long-term storage requires maintenance at -20°C in dark, dry conditions to prevent degradation [28] [26] [29]. The compound exhibits light sensitivity, particularly affecting the coumarin chromophore, necessitating protection from ambient light during storage and handling [25]. Dimethyl sulfoxide solutions demonstrate exceptional stability when stored at -20°C for periods exceeding one month, provided moisture exclusion and light protection are maintained [25].
Solid-Phase Peptide Synthesis represents the predominant methodology for producing Boc-phe-ser-arg-mca and similar peptide substrates [1] [2]. This approach involves the stepwise assembly of amino acids on an insoluble polymeric support, enabling efficient purification through simple washing procedures [1] [3].
The SPPS process operates through a systematic cycle consisting of four fundamental steps: deprotection of the N-alpha protecting group, washing to remove cleavage agents, coupling of the next protected amino acid, and additional washing to eliminate excess reagents and by-products [1]. This methodology allows the use of excess reagents to drive reactions to completion while maintaining the growing peptide chain anchored to the solid support [1] [4].
For Boc-phe-ser-arg-mca synthesis, two primary protecting group strategies are employed. The Fmoc/tert-butyl strategy utilizes fluorenylmethoxycarbonyl groups for temporary N-alpha protection, removed under mild basic conditions using piperidine in dimethylformamide [5] [6]. This approach offers significant advantages including routine automation capabilities, relatively safe handling procedures, and compatibility with acid-sensitive peptides [7].
Alternatively, the Boc/benzyl strategy employs tert-butyloxycarbonyl groups for N-alpha protection, requiring acidic deprotection conditions using trifluoroacetic acid [8] [9]. While this method demonstrates effectiveness for base-labile peptides and exhibits moderate aggregation tendencies, it necessitates specialized equipment and potentially hazardous hydrogen fluoride for final cleavage [7] [10].
The synthesis typically commences with attachment of the C-terminal amino acid (arginine) to the chosen resin through esterification or amidation reactions [1]. Subsequent amino acid additions proceed in reverse sequence, incorporating serine and phenylalanine residues respectively, while maintaining appropriate protecting group chemistries .
Modern automated synthesizers enable parallel processing capabilities, significantly enhancing throughput and reproducibility [12] [13]. These systems incorporate sophisticated programming for reaction monitoring, feedback control, and multiple activation strategies, accommodating scales ranging from 15 milligrams to 5 kilograms of resin [14].
The successful synthesis of Boc-phe-ser-arg-mca requires careful consideration of side-chain protection strategies for arginine and serine residues to prevent unwanted side reactions during peptide assembly [15] [16].
Arginine residues present particular challenges due to the highly basic guanidinium side chain, which requires protection during synthesis [15] [17]. Several protecting groups have been developed for arginine protection in solid-phase peptide synthesis.
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group represents the most commonly employed protection for arginine in Fmoc chemistry [15]. This protecting group demonstrates optimal lability during final deprotection while remaining stable throughout synthesis cycles [15]. The Pbf group offers the shortest deprotection times among arginine protecting groups and proves especially valuable for peptides containing multiple arginine residues [18].
Alternative arginine protecting groups include the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group [15] [16]. However, these groups require extended deprotection times, particularly when multiple arginine residues are present in the sequence [18]. The Mtr group can necessitate deprotection times up to 12 hours for peptides containing multiple protected arginine residues [18].
Serine residues require protection of the hydroxyl side chain to prevent O-acylation during coupling reactions and potential O-to-N migration during subsequent deprotection steps [19]. The tert-butyl group represents the standard protecting group for serine hydroxyl groups in Fmoc chemistry [19] [15].
Recent developments in sustainable peptide synthesis have demonstrated that serine can be employed without side-chain protection under optimized coupling conditions [17]. This approach utilizes specific coupling reagents such as Oxyma Pure combined with tert-butyl ethyl carbodiimide, enabling successful incorporation of unprotected serine while maintaining high coupling efficiency [17].
However, potential side reactions must be considered when employing unprotected serine. These include O-sulfonation during removal of arginine protecting groups in the presence of trifluoroacetic acid [16]. Such side reactions can be minimized through the use of appropriate scavengers during deprotection procedures [16].
The deprotection mechanism for Boc groups proceeds through acid-catalyzed fragmentation [8] [20]. Protonation of the carbonyl oxygen creates an oxocarbenium intermediate, which undergoes fragmentation to generate a stabilized tertiary carbocation [8]. This cation subsequently eliminates a proton to form gaseous isobutene, providing a thermodynamic driving force for the reaction [8].
For arginine protecting groups, deprotection typically occurs during final cleavage procedures using trifluoroacetic acid-based cocktails [18] [10]. The specific mechanism varies depending on the protecting group employed, but generally involves acid-catalyzed elimination or substitution reactions [18].
The purification and characterization of Boc-phe-ser-arg-mca requires sophisticated analytical techniques to ensure product purity and structural integrity [21] [22]. Reversed-phase high-performance liquid chromatography serves as the standard method for peptide purification, utilizing hydrophobic interactions to separate the target peptide from synthesis impurities [21] [23].
The RP-HPLC purification process employs C18-modified silica as the stationary phase with ultraviolet detection at 210-220 nanometers [21]. The separation mechanism relies on differential hydrophobic interactions between peptides and the stationary phase, with retention times directly correlating to peptide hydrophobicity [21] [23].
The mobile phase system typically consists of water as solvent A and acetonitrile as solvent B, both containing 0.1% trifluoroacetic acid as an ion-pairing reagent [24] [21]. The TFA serves multiple functions: improving peak symmetry for basic peptides, maximizing retention of acidic peptides, and facilitating subsequent lyophilization for peptide isolation [24].
Gradient conditions require optimization based on the specific peptide properties and impurity profile [24]. Typical gradients employ shallow slopes ranging from 1-4% per minute over 20-minute time spans at flow rates of 1.0 milliliter per minute [24]. Initial gradient scouting involves elution from 20% to 90% acetonitrile to determine approximate retention characteristics [24].
The purification process development follows a systematic approach [24]. Sample injection with gradient elution enables determination of retention time and void volume time for calculating capacity factor (k') values. Optimal purification conditions typically target k' values between 2-10 for maximum resolution and reasonable analysis times [24].
Purification method development commences on analytical columns using identical packing materials to preparative columns [24]. This approach ensures transferability of optimized conditions while minimizing material consumption during method development [24] [25].
Scale-up calculations follow established principles based on column geometry and loading capacity [24] [25]. Linear velocity scaling maintains consistent separation performance across different column dimensions, while sample loading limits are determined by column volume and stationary phase characteristics [25].
Industrial-scale purification often employs automated systems with continuous monitoring capabilities [25]. Modern HPLC systems incorporate real-time spectroscopic analysis, enabling precise fraction collection based on predetermined purity criteria [25].
Mass spectrometry provides definitive structural confirmation for Boc-phe-ser-arg-mca, enabling verification of molecular weight and structural integrity [26] [27]. The compound exhibits a molecular weight of 665.74 daltons for the free acid form, with the acetate salt form displaying a molecular weight of 725.8 daltons [28] [29].
Electrospray ionization mass spectrometry enables detection of the compound at nanogram levels, providing excellent sensitivity for purity assessment [26]. Fragmentation patterns yield characteristic product ions corresponding to specific amino acid residues, enabling sequence confirmation [26].
Analytical specifications for Boc-phe-ser-arg-mca typically require purity levels exceeding 98% by HPLC analysis [30] [31]. Additional quality control parameters include water content determination, residual solvent analysis, and bacterial endotoxin testing for biological applications [31].
The compound demonstrates characteristic ultraviolet absorption properties due to the phenylalanine and 4-methylcoumarin-7-amide chromophores [28]. These spectral characteristics enable quantitative analysis and purity assessment using standardized analytical procedures [31].